3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride
Overview
Description
- Also known as MPBSCl , it is a sulfonic acid derivative.
- Used in various research fields due to its unique properties1.
Synthesis Analysis
- No specific synthesis information was found in the available sources.
Molecular Structure Analysis
- Molecular Formula : C11H9ClN2O2S
- Molecular Weight : 268.72 g/mol
- SMILES : CC1=NC=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Chemical Reactions Analysis
- No specific chemical reactions were mentioned in the available data.
Physical And Chemical Properties Analysis
- Boiling Point : 174-175°C
- Solubility : Soluble in organic solvents.
Scientific Research Applications
Xylan Derivatives and Applications
Research on xylan derivatives has shown promising paths to new biopolymer ethers and esters with specific properties. These properties vary based on functional groups, substitution degrees, and patterns, making them suitable for diverse applications, including drug delivery systems. Such derivatives are synthesized through reactions involving various activating agents and conditions, highlighting the chemical versatility and application potential of xylan-based compounds in scientific research and industrial applications (Petzold-Welcke et al., 2014).
Environmental Exposure to Benzidine Derivatives
A review focused on the environmental exposure of benzidine, a compound structurally related to various organic compounds, including those with sulfonyl groups. It discusses the compound's presence in hazardous waste sites and its implications for human health, specifically its carcinogenic properties. The review emphasizes the need for public health awareness regarding the environmental and health impacts of such chemical compounds (Choudhary, 1996).
Phenothiazine Derivatives and Biological Activities
This review summarizes the synthesis and biological activities of new phenothiazine derivatives, including their potential as antibacterial, anticancer, and antiviral agents. The structural modifications in phenothiazines, resulting in varied biological activities, underscore the significance of chemical modifications in developing new compounds with potential scientific and therapeutic applications (Pluta et al., 2011).
Cytochrome P450 Isoforms and Chemical Inhibitors
A study reviews the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms. The relevance of such inhibitors in pharmacogenetics and their implications for drug metabolism highlight the importance of understanding chemical interactions at the molecular level, particularly for predicting drug-drug interactions (Khojasteh et al., 2011).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The synthesis and applications of Benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrate their role as versatile supramolecular building blocks. Their applications range from nanotechnology to polymer processing, illustrating the broad potential of chemically modified compounds in scientific research and industrial applications (Cantekin et al., 2012).
Safety And Hazards
- Hazard Statements : Causes severe skin burns and eye damage.
- Precautionary Statements : Handle with care, avoid contact with skin and eyes.
Future Directions
- Further research is needed to explore its applications and potential uses.
Please note that this analysis is based on available data, and additional research may provide more insights. If you need further details, consider consulting scientific literature or experts in the field23.
properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-8-13-6-5-11(14-8)9-3-2-4-10(7-9)17(12,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPUDLQNCNHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381566 | |
Record name | 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride | |
CAS RN |
465514-07-2 | |
Record name | 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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